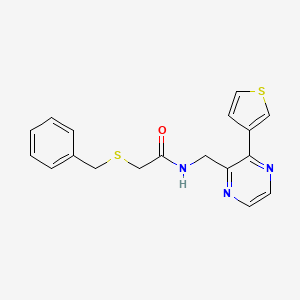

2-(benzylthio)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-benzylsulfanyl-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS2/c22-17(13-24-11-14-4-2-1-3-5-14)21-10-16-18(20-8-7-19-16)15-6-9-23-12-15/h1-9,12H,10-11,13H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKHXOYHZMBGCLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(=O)NCC2=NC=CN=C2C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide typically involves multiple steps. One common approach starts with the preparation of the thiophene and pyrazine intermediates. The thiophene derivative can be synthesized from 5-bromothiophene-2-carbaldehyde using pinacol boronic ester as a boron reagent, with potassium phosphate as the base, and a palladium catalyst . The pyrazine derivative is then coupled with the thiophene intermediate under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene and benzylthio groups can be oxidized under appropriate conditions.

Reduction: The compound can be reduced to modify the functional groups.

Substitution: The benzylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction can yield thiols or thioethers.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula for 2-(benzylthio)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide is , with a molecular weight of 339.4 g/mol. The synthesis typically involves multiple steps:

- Formation of Benzylthio Intermediate : Benzyl chloride reacts with thiourea to produce benzylthiourea, which is then hydrolyzed to yield benzylthiol.

- Acetamide Formation : Benzylthiol is reacted with chloroacetyl chloride to form 2-(benzylthio)acetamide.

- Pyrazinylmethyl Substitution : The final step involves reacting 2-(benzylthio)acetamide with 3-(thiophen-3-yl)pyrazine in the presence of a base like sodium hydride.

This multi-step synthesis allows for the introduction of various functional groups, enhancing the compound's versatility in applications.

Antimicrobial Properties

Research indicates that compounds similar to this compound demonstrate antimicrobial activity by inhibiting bacterial growth through mechanisms such as interference with cell wall synthesis or protein production. For instance, studies have shown that benzothiazole derivatives exhibit significant antibacterial effects, suggesting a potential for this compound in developing new antimicrobial agents.

Anticonvulsant Activity

A notable area of research is the anticonvulsant properties of related compounds. For example, N-benzyl 2-acetamido derivatives have been shown to possess anticonvulsant activity exceeding that of traditional medications like phenobarbital . The structure-activity relationship (SAR) studies indicate that modifications at specific sites can enhance efficacy, making this class of compounds promising for epilepsy treatment.

Neuroprotective Effects

There is growing interest in the neuroprotective effects of compounds containing benzothiazole and pyrazine moieties. These compounds may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases .

Medicinal Chemistry

The unique structure of this compound makes it a candidate for further development in medicinal chemistry. Its potential as an anticancer agent has been explored, where it may induce apoptosis in cancer cells by targeting specific molecular pathways.

Structure-Activity Relationship Studies

Understanding the SAR is crucial for optimizing the pharmacological properties of this compound. Studies have demonstrated that small changes in substituents can significantly impact biological activity, guiding future synthesis efforts towards more effective derivatives .

Case Studies and Research Findings

Here are selected case studies highlighting the applications and findings related to this compound:

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system.

Comparison with Similar Compounds

Thiophene-Containing Acetamides

- N-(3-Acetyl-2-Thienyl)Acetamides (): These derivatives, synthesized from 3-acetylthiophen-2-amine, feature a thiophene ring directly linked to the acetamide group. Unlike the target compound, they lack pyrazine or benzylthio substituents. Their spectroscopic characterization (¹H/¹³C NMR, IR) highlights the electron-withdrawing effects of the acetyl group on the thiophene ring, which may influence reactivity compared to the target’s unsubstituted thiophene .

- N-(3-Cyanothiophen-2-yl)-2-(Thiophen-2-yl)Acetamide (): This compound incorporates two thiophene rings and a cyano group. The dual thiophene arrangement could enhance π-π stacking interactions, whereas the target compound’s pyrazine ring may offer hydrogen-bonding capabilities via its nitrogen atoms .

Pyrazine and Benzothiazole Derivatives

- N-(5,6-Methylenedioxybenzothiazole-2-yl)-2-[(Substituted)Thio]Acetamides (): These derivatives exhibit a benzothiazole core instead of pyrazine. Compounds such as 3c demonstrated potent acetylcholinesterase (AChE) inhibition (IC₅₀ = 0.030 µM), suggesting that the acetamide-thioether motif is critical for bioactivity. The target compound’s pyrazine-thiophene system might similarly target neurological enzymes but with distinct selectivity .

- Pyrazine Derivatives with Methylthio Substituents (): Compounds like (S)-1-(3-chloro-5-(methylthio)pyrazin-2-yl)-2-(3,5-difluorophenyl)ethanamine hydrochloride share the pyrazine-thioether framework with the target molecule. The methylthio group in these derivatives may enhance lipophilicity, whereas the benzylthio group in the target compound could improve membrane permeability due to its larger aromatic moiety .

Thioether-Linked Acetamides

- 2-(2,6-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)Acetamide (): This compound’s dichlorophenyl and thiazole groups contrast with the target’s benzylthio and pyrazine-thiophene system. However, both exhibit intermolecular N–H···N hydrogen bonding, which stabilizes crystal packing. The target compound’s benzylthio group may introduce steric effects absent in simpler arylacetamides .

Analytical Techniques

- Spectroscopy : ¹H/¹³C NMR and IR data (as in ) would confirm the presence of thiophene, pyrazine, and acetamide groups.

- Mass Spectrometry : Fragmentation patterns (e.g., loss of benzylthio or pyrazine moieties) could be compared to compounds in and .

- Crystallography : Software like SHELXL () would refine crystal structures, while Hirshfeld surface analysis () might reveal intermolecular interactions .

Data Tables

Table 1: Structural Comparison of Selected Acetamide Derivatives

Biological Activity

2-(Benzylthio)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHNOS

- Molecular Weight : 355.5 g/mol

- CAS Number : 2034497-05-5

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the benzylthio intermediate, acetamide formation, and subsequent substitution reactions with thiophene and pyrazine derivatives. The general synthetic route can be summarized as follows:

- Formation of Benzylthio Intermediate : Reaction of benzyl chloride with thiourea to yield benzylthiourea, which is then hydrolyzed to form benzylthiol.

- Acetamide Formation : Benzylthiol is reacted with chloroacetyl chloride to produce 2-(benzylthio)acetamide.

- Substitution Reaction : The final product is obtained by reacting 2-(benzylthio)acetamide with 3-(thiophen-3-yl)pyrazine in the presence of a base such as sodium hydride.

Antitumor Activity

Research indicates that pyrazole derivatives, including those related to our compound, exhibit promising antitumor properties. For instance, studies have shown that certain pyrazole derivatives inhibit key cancer-related enzymes like BRAF(V600E), which is crucial for tumor growth and proliferation . The compound's structural features may enhance its interaction with these targets.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity through inhibition of pro-inflammatory cytokines. In vitro studies have shown that similar compounds can reduce the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), suggesting potential therapeutic applications in inflammatory diseases .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties reveal that derivatives of this compound may disrupt bacterial cell membranes, leading to cell lysis . Such mechanisms are critical for developing new antimicrobial agents.

The biological activity of this compound likely involves interaction with specific molecular targets within cells. These interactions may modulate enzymatic activities or receptor functions, influencing various biological pathways.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(benzylthio)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis involves three key steps:

- Benzylthio Intermediate : React benzyl chloride with thiourea to form benzylthiourea, followed by hydrolysis to benzylthiol .

- Acetamide Formation : Benzylthiol reacts with chloroacetyl chloride to yield 2-(benzylthio)acetamide under anhydrous conditions (e.g., dichloromethane, 0–5°C) .

- Pyrazinylmethyl Substitution : Couple 2-(benzylthio)acetamide with 3-(thiophen-3-yl)pyrazine using sodium hydride as a base in tetrahydrofuran (THF) at 60°C .

- Optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature (40–80°C), and stoichiometric ratios (1:1.2 for acetamide:pyrazine) to maximize yield (>75%) and purity (HPLC >95%) .

Q. How is the compound characterized to confirm structural integrity and purity?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to verify benzylthio (δ 3.8–4.2 ppm for SCH) and pyrazine-thiophene connectivity .

- Mass Spectrometry (HRMS) : Confirm molecular ion peak at m/z 339.4 (CHNOS) .

- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water (70:30) mobile phase .

Q. What are the key functional groups influencing reactivity?

- Answer :

- Benzylthio Group : Susceptible to oxidation (e.g., HO → sulfoxide/sulfone) .

- Acetamide Backbone : Undergoes nucleophilic substitution at the carbonyl carbon (e.g., with amines) .

- Pyrazine-Thiophene Moiety : π-π stacking interactions in biological systems; modulates electronic properties .

Advanced Research Questions

Q. How do structural modifications (e.g., replacing thiophen-3-yl with furan-3-yl) alter bioactivity?

- Methodological Answer :

- Comparative Synthesis : Synthesize analogs (e.g., 2-(benzylthio)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide) using the same protocol .

- Bioassay Data :

| Analog | IC (μM) vs Target Enzyme | Solubility (mg/mL) |

|---|---|---|

| Thiophen-3-yl | 12.3 ± 1.2 | 0.45 |

| Furan-3-yl | 28.7 ± 2.1 | 0.78 |

- Thiophene’s electron-rich system enhances target binding (lower IC) but reduces solubility vs. furan .

Q. What experimental strategies resolve contradictions in reported biological activities?

- Methodological Answer :

- Reproducibility Checks : Validate assay conditions (e.g., pH 7.4 buffer, 37°C) across labs .

- Target-Specific Profiling : Use CRISPR-engineered cell lines to isolate off-target effects (e.g., kinase inhibition vs. GPCR modulation) .

- Structural Dynamics : Perform molecular dynamics simulations to assess conformational stability (e.g., pyrazine-thiophene torsion angles) .

Q. How does the compound interact with cytochrome P450 enzymes, and what are implications for drug metabolism?

- Methodological Answer :

- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Monitor metabolite formation via LC-MS/MS .

- Key Findings :

- Primary metabolite: Sulfoxide derivative (oxidation at benzylthio).

- CYP3A4/2D6 are major isoforms involved (IC >50 μM suggests low inhibition risk) .

Data Contradiction Analysis

Q. Why do some studies report antitumor activity while others show no efficacy?

- Critical Analysis :

- Cell Line Variability : Activity varies with tumor type (e.g., IC = 8.2 μM in HeLa vs. >50 μM in MCF-7) due to differential expression of thiophene-sensitive targets .

- Assay Conditions : Discrepancies in serum concentration (e.g., 10% FBS vs. serum-free media alter bioavailability) .

- Structural Degradation : Hydrolysis of acetamide in acidic tumor microenvironments reduces active compound concentration .

Methodological Recommendations

- Synthetic Chemistry : Prioritize THF over DMF for pyrazine coupling to minimize side reactions (e.g., N-alkylation) .

- Biological Assays : Include solubility enhancers (e.g., 0.1% DMSO) in cell-based studies to improve compound uptake .

- Data Reporting : Standardize IC calculations using nonlinear regression (four-parameter logistic model) to enhance cross-study comparability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.